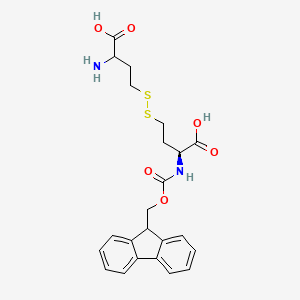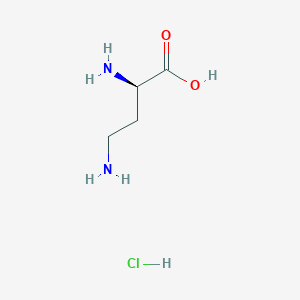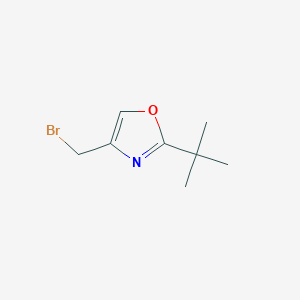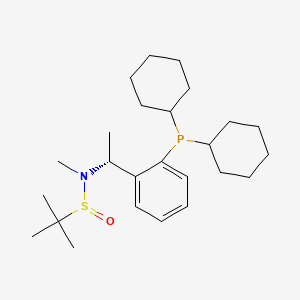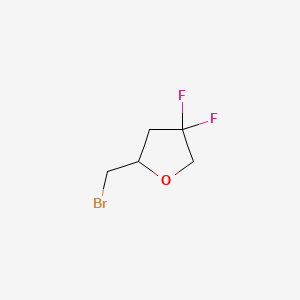
2-(Bromomethyl)-4,4-difluorotetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4,4-difluorotetrahydrofuran is an organofluorine compound that features a tetrahydrofuran ring substituted with bromomethyl and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4,4-difluorotetrahydrofuran can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor, such as 4,4-difluorotetrahydrofuran, using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is typically carried out in a solvent like dichloromethane or acetone under controlled temperature and light conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the bromination reaction can be conducted in a flow reactor where the reactants are continuously mixed and reacted under optimal conditions . This method allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4,4-difluorotetrahydrofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, altering the compound’s properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: Products include methyl-substituted tetrahydrofurans.
Scientific Research Applications
2-(Bromomethyl)-4,4-difluorotetrahydrofuran has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of bioactive compounds with antifungal, antibacterial, or anticancer properties.
Materials Science: Utilized in the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4,4-difluorotetrahydrofuran depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds . The presence of fluorine atoms can influence the reactivity and stability of the compound by altering electron density and steric effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Bromomethyl)-4,4-difluorotetrahydrofuran is unique due to the presence of both bromomethyl and difluoromethyl groups on the tetrahydrofuran ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that lack fluorine atoms or have different substituents .
Properties
Molecular Formula |
C5H7BrF2O |
|---|---|
Molecular Weight |
201.01 g/mol |
IUPAC Name |
2-(bromomethyl)-4,4-difluorooxolane |
InChI |
InChI=1S/C5H7BrF2O/c6-2-4-1-5(7,8)3-9-4/h4H,1-3H2 |
InChI Key |
FYYKEKKQIJEVFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC1(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


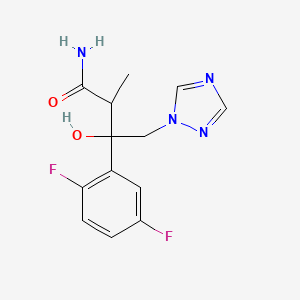
![6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B13645037.png)
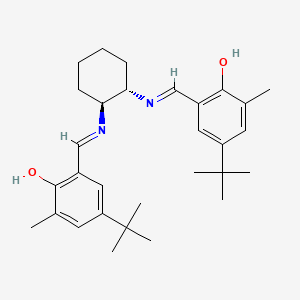
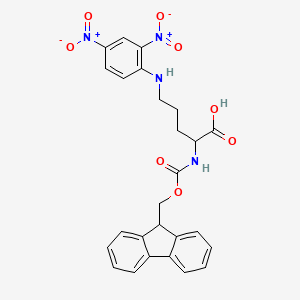
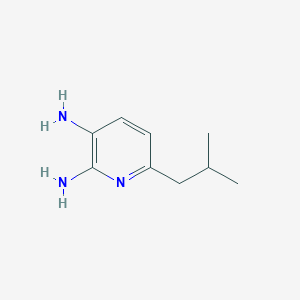
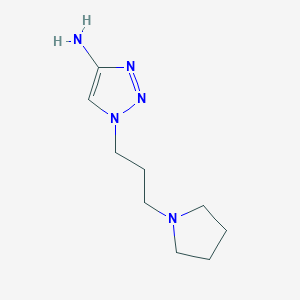
![Tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13645056.png)
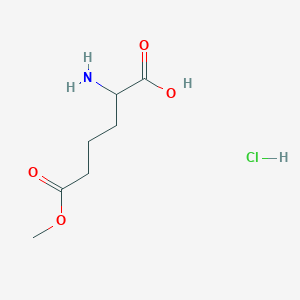
![1-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13645074.png)
